2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid
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Overview
Description
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid is a complex organic compound that features both anthraquinone and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid typically involves the reaction of 1-aminoanthraquinone with 2-mercaptobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds
Scientific Research Applications
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid exerts its effects is not fully understood. it is believed to involve the interaction with cellular components such as DNA and proteins. The compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Known for its antimicrobial properties.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Used in organic synthesis and coordination chemistry.
Uniqueness
2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid is unique due to its combined anthraquinone and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60878-31-1 |
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Molecular Formula |
C21H13NO4S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-amino-9,10-dioxoanthracen-1-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C21H13NO4S/c22-14-9-10-16(27-15-8-4-3-7-13(15)21(25)26)18-17(14)19(23)11-5-1-2-6-12(11)20(18)24/h1-10H,22H2,(H,25,26) |
InChI Key |
WUKLGVAKYNQNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CC=C4C(=O)O)N |
Origin of Product |
United States |
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